

# Application of Triheptanoin in Studying Mitochondrial Respiration: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Triheptanoin*

Cat. No.: *B1683035*

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## Introduction

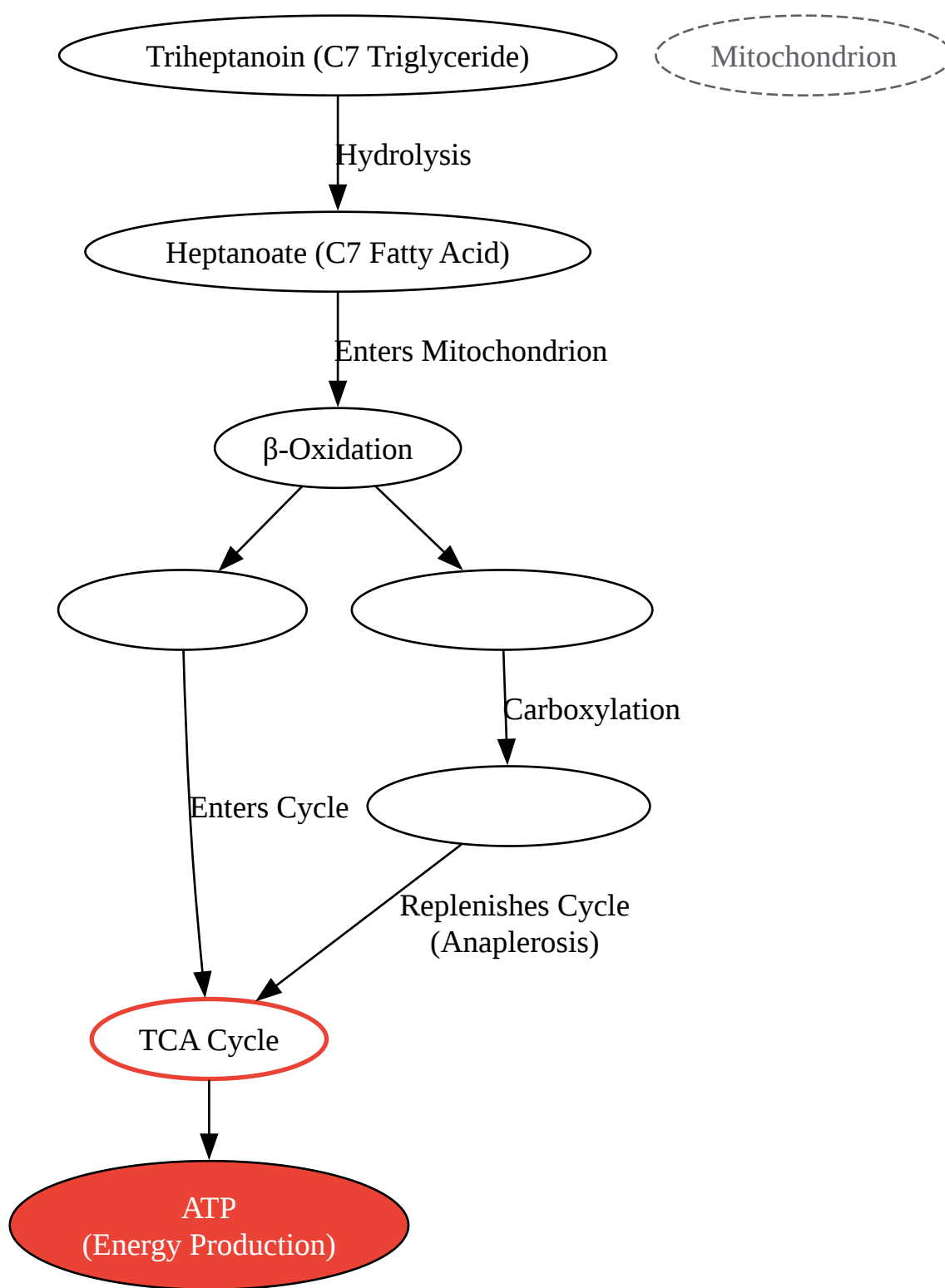
**Triheptanoin** is a synthetic, odd-chain medium-chain triglyceride composed of three seven-carbon (C7) fatty acids esterified to a glycerol backbone. It serves as a unique metabolic substrate with significant applications in the study of mitochondrial respiration and the development of therapies for metabolic disorders. Upon oral administration, **triheptanoin** is hydrolyzed into heptanoate and glycerol.[1] Heptanoate, a C7 fatty acid, can readily cross cellular and mitochondrial membranes to undergo  $\beta$ -oxidation.[2] This process yields both acetyl-CoA and propionyl-CoA.[3] The production of propionyl-CoA is of particular interest as it serves as an anaplerotic substrate, replenishing intermediates of the tricarboxylic acid (TCA) cycle, thereby enhancing mitochondrial respiration and energy production.[4]

This characteristic makes **triheptanoin** a valuable tool for investigating mitochondrial function in diseases characterized by energy deficits, such as long-chain fatty acid oxidation disorders (LC-FAODs)[5], and other inherited metabolic diseases. By providing an alternative energy source that can bypass specific enzymatic defects and boost the TCA cycle, **triheptanoin** helps to elucidate the underlying pathophysiology of these conditions and serves as a promising therapeutic agent.

These application notes provide an overview of the use of **triheptanoïn** in mitochondrial respiration studies, including detailed protocols for in vitro assays and a summary of key quantitative findings from published research.

## Mechanism of Action: Anaplerotic Effect on the TCA Cycle

The primary mechanism by which **triheptanoïn** enhances mitochondrial respiration is through anaplerosis, the process of replenishing tricarboxylic acid (TCA) cycle intermediates. The metabolism of the heptanoate molecules from **triheptanoïn** provides a dual benefit to the TCA cycle.



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## Data Presentation: Effects of Triheptanoin on Mitochondrial Respiration

The following tables summarize quantitative data from a study investigating the effects of **triheptanoin** on mitochondrial respiration in cultured fibroblasts from patients with Neutral Lipid Storage Disease with Myopathy (NLSD-M), a condition associated with altered cellular energy production.

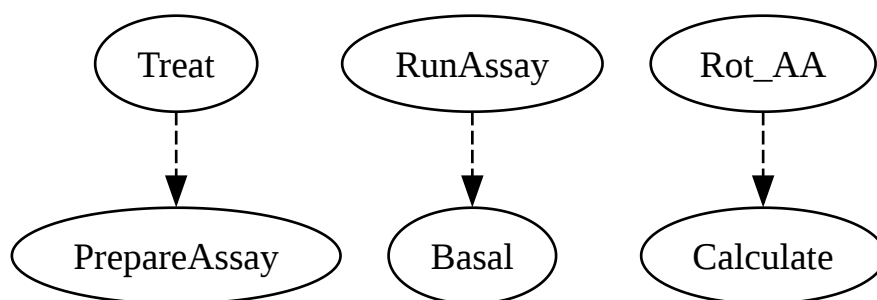
Table 1: Mitochondrial Respiration Parameters in NLSD-M Fibroblasts Treated with **Triheptanoin**

Parameter	Untreated NLSD-M (Mean ± SD)	Triheptanoin- Treated NLSD-M (Mean ± SD)	Healthy Controls (Mean ± SD)
Basal Respiration (pmol/min)	10.7 ± 2.5	17.5 ± 3.1	18.2 ± 2.8
Maximal Respiration (pmol/min)	15.2 ± 4.1	28.9 ± 5.3	30.1 ± 4.7
ATP Production (pmol/min)	7.9 ± 2.1	13.6 ± 2.9	14.5 ± 2.4
Spare Respiratory Capacity (%)	42.1 ± 10.5	64.7 ± 12.3	65.9 ± 11.8
Proton Leak (pmol/min)	2.8 ± 0.9	3.9 ± 1.1	3.7 ± 0.9

\*Data adapted from a study on fibroblasts from five NLSD-M patients. Treatment with **triheptanoin** was observed to increase glycolysis and mitochondrial respiration.

## Experimental Protocols

A key method for studying the impact of **triheptanoin** on mitochondrial function is the Seahorse XF Cell Mito Stress Test. This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.



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## Protocol: Assessing Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test

This protocol is a general guideline for treating cultured cells (e.g., fibroblasts) with **triheptanoin** and subsequently analyzing mitochondrial respiration. Optimization of cell density, **triheptanoin** concentration, and incubation time is recommended for each cell type.

### Materials:

- Cultured cells (e.g., human fibroblasts)
- **Triheptanoin** (e.g., Dojolvi®, UX007)
- Seahorse XF Cell Culture Microplate
- Seahorse XF Calibrant
- Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell type)
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
- Seahorse XF Analyzer

### Procedure:

- Cell Seeding:

- Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.
- Culture the cells overnight in a standard CO<sub>2</sub> incubator at 37°C to allow for attachment.
- **Triheptanoic Acid Treatment:**
  - Prepare a stock solution of **triheptanoic acid**.
  - The following day, treat the cells with the desired concentration of **triheptanoic acid** (e.g., a starting concentration of 25 µM) or a vehicle control.
  - Incubate the cells for the desired treatment period (e.g., one week, with media changes as necessary).
- **Seahorse XF Sensor Cartridge Hydration:**
  - The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
  - Incubate overnight in a non-CO<sub>2</sub> incubator at 37°C.
- **Assay Preparation (Day of Assay):**
  - Prepare the Seahorse XF assay medium by supplementing the base medium with substrates like glucose, pyruvate, and glutamine. Warm the medium to 37°C.
  - Remove the cell culture medium from the Seahorse plate and wash the cells with the pre-warmed assay medium.
  - Add the final volume of assay medium to each well and incubate the plate in a non-CO<sub>2</sub> incubator at 37°C for one hour prior to the assay.
  - Prepare the mitochondrial stressor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) from the kit by reconstituting them in the assay medium to the desired working concentrations.
  - Load the compounds into the appropriate ports of the hydrated sensor cartridge.

- Seahorse XF Analyzer Run:
  - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
  - Once calibration is complete, replace the calibrant plate with the cell culture plate.
  - Initiate the Cell Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the prepared compounds, measuring the OCR after each injection.
- Data Analysis:
  - Following the run, the Seahorse XF software will calculate the key parameters of mitochondrial respiration:
    - Basal Respiration: The baseline oxygen consumption of the cells.
    - ATP-Linked Respiration: The decrease in OCR after the addition of oligomycin, representing the portion of respiration dedicated to ATP synthesis.
    - Maximal Respiration: The maximum OCR achieved after the addition of FCCP, an uncoupling agent.
    - Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
    - Proton Leak: The remaining OCR after oligomycin injection that is not coupled to ATP synthesis.
    - Non-Mitochondrial Respiration: The OCR remaining after the inhibition of the electron transport chain with rotenone and antimycin A.

## Conclusion

**Triheptanoin** is a powerful tool for probing mitochondrial function, particularly in the context of metabolic diseases with compromised energy production. Its anaplerotic properties allow for the replenishment of TCA cycle intermediates, which can rescue or enhance mitochondrial respiration. The use of techniques like the Seahorse XF Cell Mito Stress Test provides a robust

and quantitative method to evaluate the effects of **triheptanoin** on cellular bioenergetics. The protocols and data presented here serve as a guide for researchers and drug development professionals interested in leveraging **triheptanoin** to study mitochondrial respiration and explore its therapeutic potential.

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